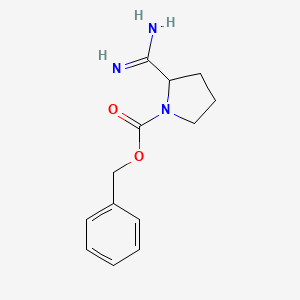
1-Pyrrolidinecarboxylicacid,2-(aminoiminomethyl)-,phenylmethylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrrolidinecarboxylicacid,2-(aminoiminomethyl)-,phenylmethylester is a complex organic compound that features a pyrrolidine ring, an aminoiminomethyl group, and a phenylmethyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidinecarboxylicacid,2-(aminoiminomethyl)-,phenylmethylester typically involves the construction of the pyrrolidine ring followed by the introduction of the aminoiminomethyl group and the phenylmethyl ester. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition precisely .
Analyse Chemischer Reaktionen
Types of Reactions
1-Pyrrolidinecarboxylicacid,2-(aminoiminomethyl)-,phenylmethylester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Metal hydrides like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenated reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
1-Pyrrolidinecarboxylicacid,2-(aminoiminomethyl)-,phenylmethylester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Pyrrolidinecarboxylicacid,2-(aminoiminomethyl)-,phenylmethylester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2-carboxylic acid derivatives: These compounds share the pyrrolidine ring structure and exhibit similar chemical properties.
Phenylmethyl esters: Compounds with phenylmethyl ester groups that have comparable reactivity and applications.
Uniqueness
1-Pyrrolidinecarboxylicacid,2-(aminoiminomethyl)-,phenylmethylester is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C13H17N3O2 |
|---|---|
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
benzyl 2-carbamimidoylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H17N3O2/c14-12(15)11-7-4-8-16(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H3,14,15) |
InChI-Schlüssel |
CXXFSPLXQQBIJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



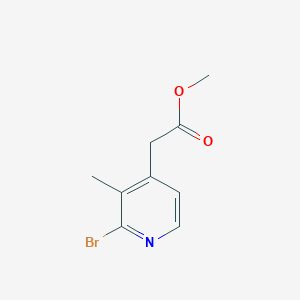

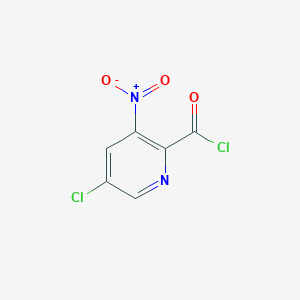



![trimethoxy-[2-[2-(2-methoxyoxetan-2-yl)oxetan-2-yl]oxetan-2-yl]silane](/img/structure/B13123176.png)

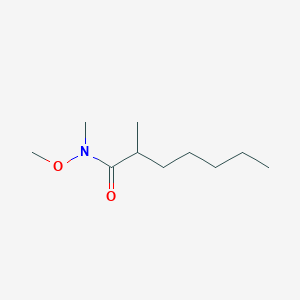
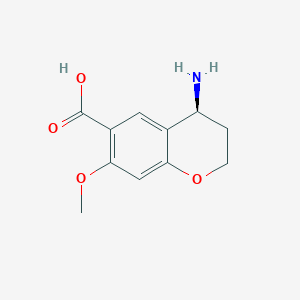
![[4-[(R)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[(4S)-3-methyl-5-oxo-1,4-dihydropyrazol-4-yl]methyl]phenyl] 4-methoxybenzoate](/img/structure/B13123208.png)
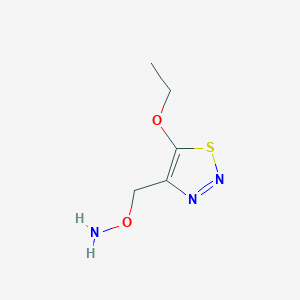
![3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13123211.png)
